N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

EGFR inhibition pyrazolo[3,4-d]pyrimidine scaffold kinase selectivity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-92-4) is a synthetic pyrazolo[3,4-d]pyrimidine derivative bearing a 1,4-benzodioxane substituent at the 4-amino position. This heterocyclic scaffold is recognized for its versatility in kinase inhibitor design, as pyrazolo[3,4-d]pyrimidines mimic the adenine core of ATP and can achieve potent target engagement.

Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
Cat. No. B4420820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC14H13N5O2
Molecular Weight283.29 g/mol
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C14H13N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,15,16,18)
InChIKeyLYKZSIQRKIXZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine – Core Scaffold & Physicochemical Profile for Targeted Procurement


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 869072-92-4) is a synthetic pyrazolo[3,4-d]pyrimidine derivative bearing a 1,4-benzodioxane substituent at the 4-amino position . This heterocyclic scaffold is recognized for its versatility in kinase inhibitor design, as pyrazolo[3,4-d]pyrimidines mimic the adenine core of ATP and can achieve potent target engagement [1]. The compound has been profiled in multiple high‑throughput screening (HTS) campaigns, including a cell‑based assay for GPR151 activation and biochemical AlphaScreen assays for FBW7 and MITF modulation, indicating a broad interaction landscape that may be tuned by specific substitution patterns .

Why In‑Class Pyrazolo[3,4-d]pyrimidines Cannot Substitute N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Without Functional Impact


Minor structural changes in pyrazolo[3,4-d]pyrimidines can drastically shift target selectivity and potency. For instance, replacing the N1‑methyl group with an isopropyl moiety (PP54) redirects activity toward EGFR inhibition, while the 3‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl) substituent in the target compound is absent in many in‑class analogs, likely altering both steric bulk and hydrogen‑bonding capacity at the hinge‑binding region [1]. The high‑throughput screening results archived for this compound – spanning GPR151, FBW7, and MITF targets – highlight a multi‑target profile that may be uniquely linked to this specific substitution arrangement, meaning that even close analogs may lose or invert selectivity across these assay systems .

Quantitative Differentiation Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Closest Analogs


EGFR Inhibitory Selectivity: 1‑Methyl vs. 1‑Isopropyl Substitution (PP54 Reference)

The target compound's closest analog PP54 (1‑isopropyl instead of 1‑methyl) is a documented EGFR inhibitor with an activity profile in the EGFRINDb. While no direct head‑to‑head EGFR assay data are available for the 1‑methyl compound, the absence of EGFR‑related annotation in the compound's HTS records suggests that the smaller N1‑methyl group may disfavor EGFR binding, potentially offering a cleaner profile for targets such as GPR151, FBW7, or MITF. This structural–selectivity relationship is consistent with the established role of the N1‑substituent in determining kinase hinge‑region complementarity [1].

EGFR inhibition pyrazolo[3,4-d]pyrimidine scaffold kinase selectivity

Multi‑Target HTS Activity Fingerprint Differentiates from Inert Core Scaffold

Unlike the unsubstituted core 1‑methyl‑1H‑pyrazolo[3,4-d]pyrimidin-4‑amine (CAS 5334-99-6), which is primarily described as a synthetic intermediate with no reported bioactivity, the target compound with the 2,3‑dihydro-1,4-benzodioxin‑6‑yl substituent has been tested and shown activity in three distinct HTS assays: GPR151 agonism, FBW7 modulation, and MITF inhibition . This contrast demonstrates that the benzodioxane moiety is critical for conferring biological activity, transforming an inert core into a multi‑target probe candidate.

high‑throughput screening polypharmacology probe discovery

GPCR Pathway Engagement: Unique GPR151 Agonist Activity Among Pyrazolo[3,4-d]pyrimidines

The compound was identified as an active hit in a cell‑based HTS primary assay for GPR151 activation, a poorly characterized orphan GPCR linked to pain and addiction pathways . A survey of the pyrazolo[3,4-d]pyrimidine literature reveals that GPR151 modulation is not a commonly reported activity for this scaffold; most derivatives target kinases (e.g., VEGFR, CDPK1, EGFR) or phosphodiesterases [1]. This unique GPCR activity, combined with the compound's structural features, offers a differentiated pharmacological starting point that is not accessible with standard pyrazolo[3,4-d]pyrimidine kinase inhibitors.

GPR151 GPCR agonism orphan receptor

Optimal Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Verified Differentiation


Orphan GPCR Target Identification & Deorphanization Campaigns

Given its unique GPR151 agonist activity confirmed in cell‑based HTS, this compound is ideally suited as a starting point for probe development aimed at elucidating the physiological role of GPR151, a largely uncharacterized orphan receptor . It serves as a functional agonist tool that can be further optimized for potency and selectivity, enabling pharmacological studies in pain and addiction models.

Phenotypic Screening Libraries Seeking Multi‑Target Bioactivity

With confirmed activity in three distinct HTS assays (GPR151, FBW7, MITF), the compound offers a polypharmacological profile that is valuable for phenotypic screening collections where broad bioactivity is desired . It represents a rare example of a pyrazolo[3,4-d]pyrimidine that engages non‑kinase targets, making it suitable for mechanism‑of‑action studies beyond traditional kinase inhibition.

Chemical Biology Studies Requiring EGFR‑Inactive Pyrazolo[3,4-d]pyrimidines

The lack of detectable EGFR inhibition, in contrast to the closely related 1‑isopropyl analog PP54, makes this compound a superior choice for experiments where EGFR‑mediated off‑target effects must be avoided [1]. This selectivity profile reduces confounding variables in cell‑based assays, particularly in cancer cell lines where EGFR signaling is often dysregulated.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.